3-(4-Chlorophenoxy)piperidine hydrochloride
Overview
Description
3-(4-Chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO . It is a white to pale yellow powder . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H . This indicates that the compound consists of a piperidine ring with a chlorophenoxy group attached to it.Physical and Chemical Properties Analysis
This compound is a white to pale yellow powder . It has a molecular weight of 248.15 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Environmental Implications and Remediation
Chlorophenols in Municipal Solid Waste Incineration
Chlorophenols, related to the chemical structure of 3-(4-Chlorophenoxy)piperidine hydrochloride, have been identified as significant precursors to dioxins in thermal processes, including municipal solid waste incineration. The study by Peng et al. (2016) highlights the correlation between chlorophenols and the formation of dioxins, proposing a unified pathway for their formation and subsequent transformation into polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). This research suggests the environmental impact of chlorophenols and underscores the necessity for effective waste management and pollution control strategies (Peng et al., 2016).
Pharmacological Applications
Piperidine Derivatives in Drug Discovery
Piperidine derivatives, sharing a core structure with this compound, are extensively studied for their pharmacological potential. Rathi et al. (2016) review the therapeutic applications of piperazine, a related heterocycle, highlighting its significance in developing drugs for various conditions, including neurological disorders. This review points towards the versatile use of piperidine and piperazine cores in medicinal chemistry, suggesting potential areas for the development of new therapeutic agents (Rathi et al., 2016).
Organic Chemistry and Synthesis
Strategies for Spiropiperidine Synthesis
The synthesis and application of spiropiperidines, compounds related to this compound, have been reviewed by Griggs et al. (2018). The paper discusses methodologies for constructing spiropiperidines, highlighting their importance in drug discovery programs due to their three-dimensional chemical space exploration. This review indicates the ongoing interest and developments in the synthesis of piperidine-based compounds, offering insights into future directions for chemical synthesis and application (Griggs et al., 2018).
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
3-(4-chlorophenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUAELGGRFVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589975 | |
Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38247-51-7 | |
Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.